

Synonyms for methyl perfluoroisobutyl ether in scientific literature

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl perfluoroisobutyl ether*

Cat. No.: *B068913*

[Get Quote](#)

Methyl Perfluoroisobutyl Ether: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **methyl perfluoroisobutyl ether**, a fluorinated solvent with significant applications across various scientific and industrial domains. This document collates critical data, outlines experimental methodologies, and visualizes key processes to support research, development, and manufacturing activities.

Nomenclature and Synonyms

Methyl perfluoroisobutyl ether is known by a variety of names in scientific literature and commercial products. A clear understanding of these synonyms is crucial for comprehensive literature searches and accurate identification of the substance.

Type	Name	Reference
IUPAC Name	2-[difluoro(methoxy)methyl]-1,1,1,2,3,3,3-heptafluoropropane	[1]
CAS Number	163702-08-7	[1] [2]
Common Synonyms	Methyl nonafluoroisobutyl ether, Perfluoroisobutyl methyl ether	[2]
Trade Names	Novec™ 7100 (as a mixture with its isomer), HFE-7100 (as a mixture with its isomer)	[2] [3]
Other Names	1,1,2,3,3,3-Hexafluoro-1-methoxy-2-(trifluoromethyl)propane, Propane, 2-(difluoromethoxymethyl)-1,1,1,2,3,3,3-heptafluoro-	[2]

Note: **Methyl perfluoroisobutyl ether** is often supplied as a mixture with its straight-chain isomer, methyl nonafluorobutyl ether (CAS No. 163702-07-6). The trade names Novec™ 7100 and HFE-7100 typically refer to this isomeric mixture.[\[3\]](#)

Physicochemical and Thermophysical Properties

A summary of the key physical, chemical, and thermal properties of **methyl perfluoroisobutyl ether** and its common isomeric mixture is presented below. These properties are fundamental to its application as a solvent, heat transfer fluid, and cleaning agent.

Property	Value	Conditions	Reference
Molecular Formula	C5H3F9O	[1]	
Molecular Weight	250.06 g/mol		
Boiling Point	61 °C	@ 760 mmHg	[4]
Pour Point	-135 °C	[4]	
Density	1.51 g/cm³	@ 25 °C	[4]
Vapor Pressure	27 kPa	@ 25 °C	[4]
Kinematic Viscosity	0.38 cSt	@ 25 °C	
Specific Heat	1183 J/kg-K	@ 25 °C	
Thermal Conductivity	0.069 W/m-K	@ 25 °C	
Heat of Vaporization	112 kJ/kg	At boiling point	[4]
Surface Tension	13.6 mN/m	@ 25 °C	[4]
Dielectric Strength	>25 kV	0.1" gap	[4]
Global Warming Potential (GWP)	297	100-year ITH	[4]
Ozone Depletion Potential (ODP)	0	[4]	
Solubility in Water	12 ppmw	@ 25 °C	
Solubility of Water in Fluid	95 ppmw	@ 25 °C	[4]
Flash Point	None	[4]	

Experimental Protocols

This section details the methodologies for key experiments cited in the scientific literature for the evaluation of **methyl perfluoroisobutyl ether**.

90-Day Inhalation Toxicity Study

A 90-day inhalation toxicity study is a standard method to assess the subchronic toxicity of a substance. While a specific detailed report for **methyl perfluoroisobutyl ether** was not available, the general protocol follows the OECD Test Guideline 413.

- Objective: To characterize the toxicity profile of the test substance following repeated inhalation exposure for a 90-day period.[5]
- Test System: Typically, the study is conducted using rats (e.g., Wistar or Sprague-Dawley strains).[6] Groups of at least 10 male and 10 female rodents are used for each concentration level and a control group.[7]
- Exposure: Animals are exposed to the test article, filtered air (negative control), and/or a vehicle control for 6 hours per day, 5 days a week, for 90 days.[6] For **methyl perfluoroisobutyl ether**, a recommended exposure guideline of 750 ppm for an eight-hour time-weighted average has been established based on a 90-day inhalation study.[8][9]
- Parameters Evaluated:
 - Clinical Observations: Daily detailed observations for any signs of toxicity.[7]
 - Body Weight: Measured at least once a week.
 - Food Consumption: Measured weekly.
 - Ophthalmology: Examination of the eyes before and after the study.[5]
 - Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of various parameters.[5]
 - Gross Pathology: A complete gross necropsy is performed on all animals.[5]
 - Organ Weights: Key organs are weighed.[5]
 - Histopathology: Microscopic examination of a comprehensive set of tissues and organs.[5]

- Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest concentration at which no adverse effects are observed.[5]

Developmental Toxicity Study

Developmental toxicity studies are conducted to evaluate the potential of a substance to cause adverse effects on the developing fetus. The general guidelines for such studies are provided by regulatory bodies like the EPA.

- Objective: To determine the potential of a substance to induce structural or other adverse effects in the offspring after exposure of the pregnant animal.[10]
- Test System: Commonly used species include rats and rabbits.
- Exposure: The test substance is administered to pregnant females during the period of major organogenesis.
- Parameters Evaluated:
 - Maternal Toxicity: Clinical signs, body weight, and food consumption of the dams are monitored.
 - Developmental Endpoints: At near-term, the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.
- Data Analysis: The NOAEL for both maternal and developmental toxicity is determined.

Material Compatibility Testing

Material compatibility testing is essential to ensure that the fluid does not degrade the materials of the system in which it is used.

- Objective: To evaluate the compatibility of various materials (metals, plastics, elastomers) with **methyl perfluoroisobutyl ether** under specific conditions.
- Methodology (Short-Term Exposure):[8]

- Samples of the materials to be tested are immersed in boiling **methyl perfluoroisobutyl ether**.
- The exposure duration is typically one hour.[8]
- After exposure, the materials are visually inspected for any changes, such as swelling, cracking, or discoloration.
- For elastomers and plastics, changes in mass and volume can also be measured.
- Methodology (Continuous Exposure):[11]
 - Material samples are fully immersed in the fluid at a constant temperature for an extended period.
 - Periodic inspections and measurements are performed to assess any degradation over time.
 - For plastics and elastomers, the amount of extractable plasticizer can be a key parameter to measure.[11]

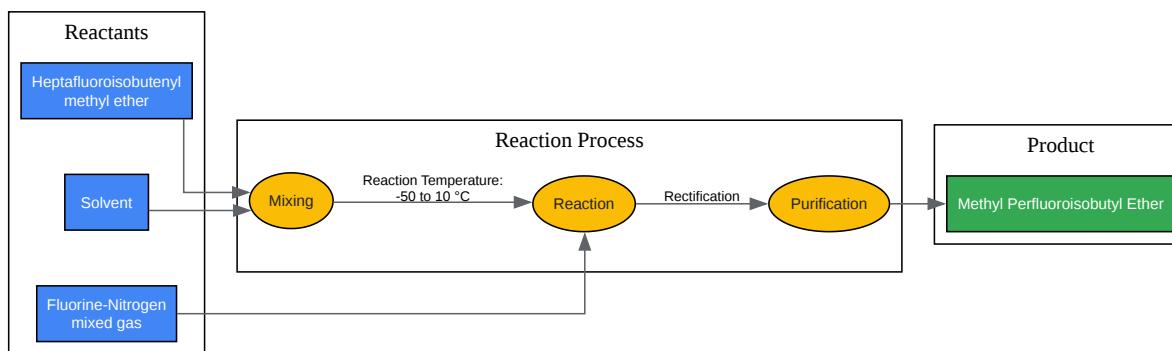
Heat Transfer Performance Evaluation

These experiments are designed to quantify the heat transfer capabilities of the fluid, which is critical for its use as a coolant.

- Objective: To measure the heat transfer coefficient and critical heat flux (CHF) of **methyl perfluoroisobutyl ether** under various flow and heating conditions.
- Experimental Setup:[12][13][14]
 - A test section, often a mini-channel or a heated surface, through which the fluid flows.
 - A pumping system to control the mass flux of the fluid.
 - A heating element to apply a controlled heat flux to the test section.

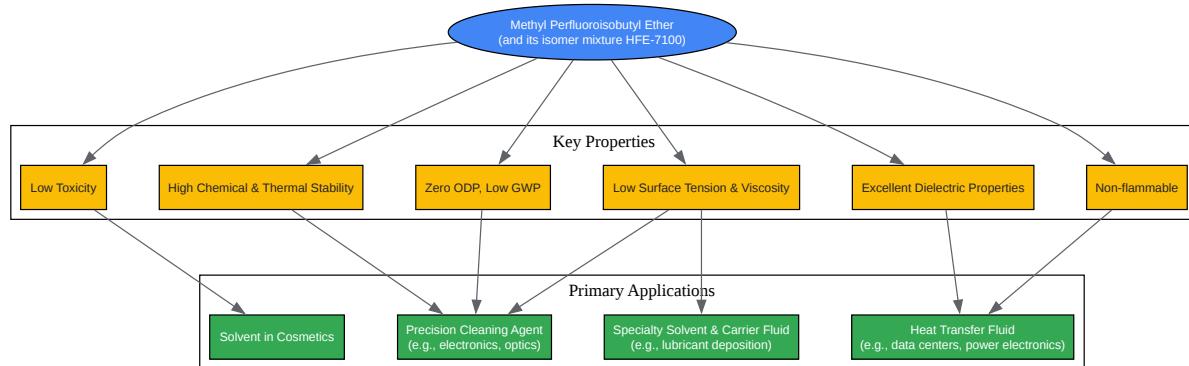
- Temperature and pressure sensors at the inlet and outlet of the test section, and along the heated surface.
- Procedure:[12][14]
 - The fluid is circulated through the test loop at a constant mass flux and inlet temperature.
 - The heat flux to the test section is incrementally increased.
 - At each heat flux level, the system is allowed to reach a steady state, and temperatures and pressures are recorded.
 - The heat transfer coefficient is calculated based on the applied heat flux and the temperature difference between the heated surface and the fluid.
 - The heat flux is increased until the critical heat flux is reached, which is characterized by a rapid and significant increase in the surface temperature.
- Data Analysis: Boiling curves (heat flux versus surface superheat) are plotted to analyze the heat transfer performance.

Cleaning Validation

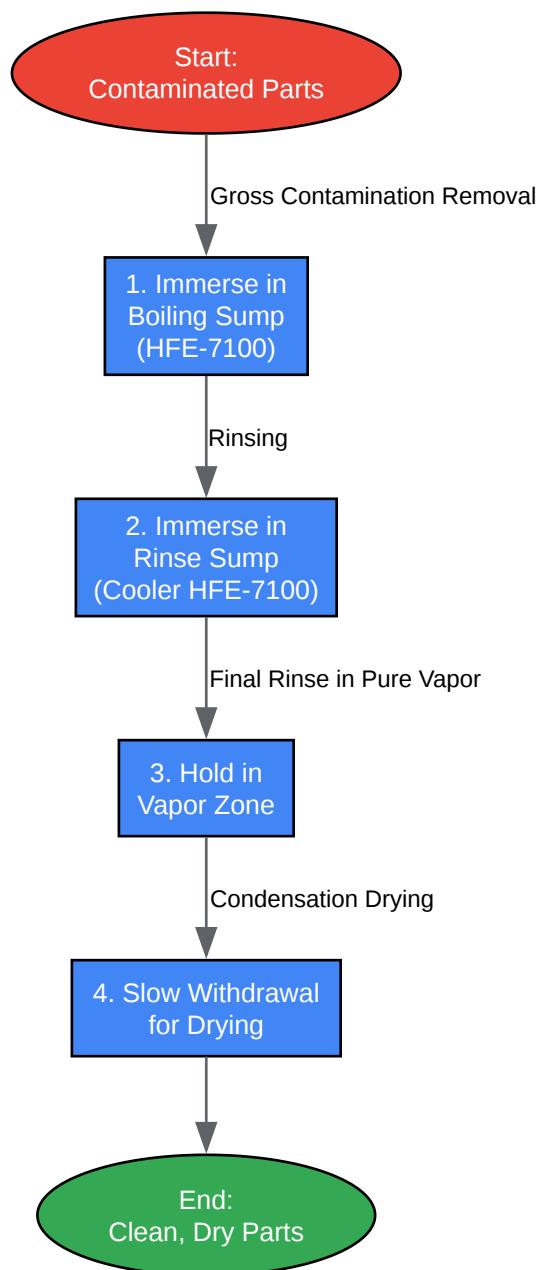

Cleaning validation is a documented process that proves a cleaning procedure consistently removes residues to predetermined levels.

- Objective: To provide documented evidence that a cleaning process using **methyl perfluoroisobutyl ether** effectively removes contaminants from equipment surfaces.[15]
- Methodology:
 - Define Acceptance Criteria: Establish the maximum allowable carryover of the previous substance. This is often based on visual inspection (no visible residue) and analytical limits (e.g., not more than 10 ppm of the active ingredient in the next product).[15][16]
 - Sampling:

- Direct Surface Sampling (Swab Method): A swab wetted with a suitable solvent is used to sample a defined area of the cleaned surface. This method is effective for insoluble or "dried-out" residues.[15][16]
- Rinse Sampling: A known volume of solvent is used to rinse a defined surface area, and the rinse solution is collected for analysis. This method is suitable for soluble residues and large surface areas.[16]
- Analytical Method: A validated analytical method (e.g., HPLC, GC) is used to quantify the amount of residue in the swab or rinse sample. The method must be sensitive enough to detect residues at the established acceptance limit.
- Protocol Execution: The cleaning procedure is performed, followed by sampling and analysis. This is typically repeated for three consecutive successful cleaning cycles to demonstrate consistency.
- Documentation: A detailed cleaning validation protocol and report are prepared, documenting the procedures, acceptance criteria, results, and conclusions.[15]


Visualizations

The following diagrams illustrate key aspects of **methyl perfluoroisobutyl ether**, from its synthesis to its practical applications.



[Click to download full resolution via product page](#)

Synthesis of **Methyl Perfluoroisobutyl Ether**.

[Click to download full resolution via product page](#)

Properties and Applications of **Methyl Perfluoroisobutyl Ether**.

[Click to download full resolution via product page](#)

Vapor Degreasing Workflow using HFE-7100.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl perfluoroisobutyl ether | C5H3F9O | CID 4156734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 163702-08-7: Methyl perfluoroisobutyl ether [cymitquimica.com]
- 3. besttechnologyinc.com [besttechnologyinc.com]
- 4. 3m.com [3m.com]
- 5. Short-term toxicity – 90-day inhalation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. oecd.org [oecd.org]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. yeint.fi [yeint.fi]
- 10. epa.gov [epa.gov]
- 11. tmcindustries.com [tmcindustries.com]
- 12. jffhmt.avestia.com [jffhmt.avestia.com]
- 13. researchgate.net [researchgate.net]
- 14. avestia.com [avestia.com]
- 15. Cleaning Validation Protocol for Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 16. safetyculture.com [safetyculture.com]
- To cite this document: BenchChem. [Synonyms for methyl perfluoroisobutyl ether in scientific literature]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b068913#synonyms-for-methyl-perfluoroisobutyl-ether-in-scientific-literature>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com